Physicochemical Differentiation: Optimized Drug-Likeness Profile Compared to 5-Bromo Analog
The target compound demonstrates a superior computed drug-likeness profile over its closest commercially available analog, 5-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide. The non-brominated scaffold of CAS 941896-43-1 yields a substantially lower molecular weight (330.38 vs. 409.28 g/mol) and a more favorable lipophilicity (XLogP3 1.8 vs. an estimated >2.5 for the brominated form), better aligning with Lipinski's Rule of Five for oral drug-like space. This quantitative difference is directly relevant for researchers prioritizing lead-like properties in early-stage screening .
| Evidence Dimension | Molecular Weight and Lipophilicity (Drug-Likeness) |
|---|---|
| Target Compound Data | MW: 330.38 g/mol; XLogP3: 1.8 |
| Comparator Or Baseline | 5-bromo-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)furan-2-carboxamide: MW 409.28 g/mol; XLogP not reported, estimated >2.5. |
| Quantified Difference | MW reduction of 78.9 g/mol; estimated ΔXLogP3 < -0.7 units. |
| Conditions | Computed physicochemical properties (PubChem/XLogP3). Comparator data from Benchchem product listing. |
Why This Matters
A lower molecular weight and optimal lipophilicity are critical for improving solubility and permeability in cell-based assays, making this scaffold a more attractive starting point for lead optimization than its brominated counterpart.
